4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
657411-85-3 |
|---|---|
Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-methyl-6-pyridin-2-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H9N5/c1-6-12-8(14-9(10)13-6)7-4-2-3-5-11-7/h2-5H,1H3,(H2,10,12,13,14) |
InChI Key |
LMLDQWNLXCGEKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile or amidine derivative in the presence of a catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential of 4-methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine as an anticancer agent. Its structural similarity to other triazine derivatives has led researchers to explore its efficacy against various cancer cell lines.
- Case Study : A study published in Molecules evaluated derivatives of triazine compounds for their cytotoxic effects on cancer cells. The findings indicated that certain modifications to the triazine structure could enhance anticancer activity, suggesting that this compound might be a candidate for further development in cancer therapeutics .
Protein Kinase Inhibition
The compound has been explored for its ability to inhibit protein kinases, which are crucial in regulating various cellular processes and are often implicated in cancer progression.
- Research Findings : A synthesis study highlighted the importance of structural modifications in enhancing the inhibitory potency against specific kinases. Although this compound was not directly tested, its analogs showed promise as inhibitors of kinases involved in tumor growth .
Molecular Hybridization
The strategy of molecular hybridization combines different pharmacophores to create new compounds with enhanced biological activity.
- Example : The incorporation of triazine rings in hybrid molecules has been shown to improve their anticancer properties. Research indicates that compounds designed with a triazine core exhibit significant cytotoxicity against various cancer cell lines .
Material Science Applications
Beyond biological applications, this compound is also being investigated for its potential use in material science.
Electronic Materials
The compound's electronic properties make it a candidate for use in organic electronics and photonic devices.
- Research Insight : Studies have suggested that triazine derivatives can be used as semiconductors or in dye-sensitized solar cells due to their ability to absorb light and facilitate charge transfer processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
The activity and physicochemical properties of 1,3,5-triazine derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected 1,3,5-Triazine Derivatives
Key Findings from Comparative Studies
Pharmacokinetic and Toxicity Profiles
- Brain Penetration: PQR530’s morpholino and difluoromethyl groups confer excellent blood-brain barrier penetration, a property absent in the target compound due to its simpler substituents .
- Metabolic Stability :
- Methylthio-substituted triazines () may undergo oxidative metabolism to sulfoxides, whereas methyl groups (target compound) are more metabolically stable.
Biological Activity
4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine (CAS No. 657411-85-3) is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring and a triazine core, which are known to exhibit diverse pharmacological properties. In this article, we will explore its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 187.20 g/mol. The compound's structure is pivotal in determining its biological interactions and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 187.20 g/mol |
| CAS Number | 657411-85-3 |
Research indicates that compounds containing a triazine moiety can interact with various biological targets, including enzymes involved in metabolic pathways. For instance, studies have shown that triazine derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis pathways in bacteria and protozoa.
Inhibition of Dihydrofolate Reductase (DHFR)
In a study focusing on the SAR of triazine derivatives, it was found that modifications on the triazine ring significantly affected their inhibitory potency against E. coli DHFR. The presence of specific substituents at the 3rd or 4th positions on the triazine ring enhanced binding affinity and inhibition efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The pyridine ring contributes to the compound's ability to interact with various biological targets through hydrogen bonding and π-stacking interactions.
Key Findings from SAR Studies
- Substituent Effects : Electron-withdrawing groups on the pyridine or triazine rings generally enhance inhibitory activity against DHFR.
- Binding Affinity : The introduction of alkyl or aromatic groups at specific positions has been shown to improve binding affinity to target enzymes .
Biological Activity and Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 4-methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine, and how can purity be optimized?
- Methodology : Solvent-free approaches and one-pot synthesis are recommended. For example, guanidine or N-acetylguanidine can react with nitriles under controlled heating (80–120°C) to form triazine cores. Purification via recrystallization (ethanol/water mixtures) achieves >95% purity, validated by UPLC and elemental analysis .
- Key Data : Typical yields range from 7–24% for analogous triazine derivatives, with melting points between 149–218°C .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodology : Use H and C NMR to verify substituent positions (e.g., pyridine protons resonate at δ 8.5–9.0 ppm). Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. Mass spectrometry (ESI) confirms molecular ion peaks (e.g., m/z 369 [M] for related triazines) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Test antileukemic activity via cell viability assays (e.g., CCK-8 on Jurkat or K562 cells). Compare IC values against reference drugs like doxorubicin. For selectivity, evaluate cytotoxicity on non-cancerous cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s antileukemic efficacy?
- Methodology : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the pyridine ring). Use 3D-QSAR models to predict binding affinities to leukemia-associated targets like PI3K/mTOR. Validate predictions via in vitro kinase inhibition assays .
- Example Data :
| Substituent | IC (μM) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|
| -CF | 0.45 | 12.8 |
| -OCH | 1.2 | 5.6 |
| -NO | 2.8 | 2.1 |
| Source: Adapted from antileukemic triazine derivatives . |
Q. What strategies resolve contradictions in selectivity data between in vitro and in vivo models?
- Methodology : Perform pharmacokinetic profiling (e.g., plasma half-life, brain penetration) to assess bioavailability. For brain-targeted activity, use LC-MS to quantify compound levels in cerebrospinal fluid. Adjust dosing regimens or modify lipophilicity (logP) via substituent engineering .
- Key Finding : Analogous triazine inhibitors (e.g., PQR530) show 85% oral bioavailability and 1.2:1 brain-to-plasma ratio in murine models, correlating with improved in vivo efficacy .
Q. How can computational methods optimize the compound’s interaction with histamine receptors (e.g., H4R)?
- Methodology : Use molecular docking (AutoDock Vina) to model binding poses against H4R crystal structures (PDB: 5YQZ). Prioritize derivatives with hydrogen bonds to Thr and hydrophobic interactions with Phe. Validate via radioligand displacement assays .
Q. What experimental controls are critical when studying autophagy modulation by this compound?
- Methodology : Include mTOR inhibitors (e.g., rapamycin) as positive controls in autophagy flux assays (LC3-II/I ratio via Western blot). Use lysosomal inhibitors (bafilomycin A1) to distinguish autophagosome formation vs. degradation .
Methodological Challenges and Solutions
Q. How to address low synthetic yields in triazine derivatives?
- Solution : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of nitrile to guanidine) and employ microwave-assisted synthesis to reduce side reactions. Catalytic additives (e.g., ZnCl) can enhance cyclization efficiency .
Q. What analytical techniques differentiate polymorphic forms of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
